N-(2-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

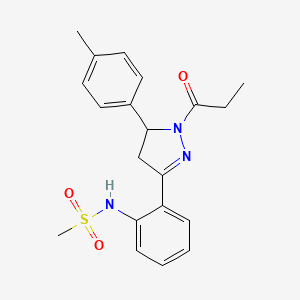

N-(2-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic small molecule featuring a dihydropyrazole core substituted with a propionyl group (CH₂CH₂CO-) at position 1 and a p-tolyl (para-methylphenyl) group at position 3. The phenyl ring at position 2 of the pyrazole is further functionalized with a methanesulfonamide (-SO₂NH₂) group.

Properties

IUPAC Name |

N-[2-[3-(4-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-4-20(24)23-19(15-11-9-14(2)10-12-15)13-18(21-23)16-7-5-6-8-17(16)22-27(3,25)26/h5-12,19,22H,4,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKXCIFRECCXDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. Its unique structural features suggest significant potential for various biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and potential therapeutic uses.

Structural Characteristics

The compound can be described as follows:

- Chemical Structure : The compound features a pyrazole ring fused with a phenyl group and substituted with a propionyl group and a methanesulfonamide moiety.

- Molecular Formula : C19H22N4O2S

- Molecular Weight : 366.47 g/mol

Biological Activities

Numerous studies have indicated that pyrazole derivatives exhibit a range of biological activities. Below is a summary of the key findings related to this compound and similar compounds:

Antimicrobial Activity

Research has shown that pyrazole derivatives can possess significant antimicrobial properties. For example:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-methylphenyl)-5-phenyloxazole | Contains oxazole instead of pyrazole | Antimicrobial |

| 4,5-Dihydro-1H-pyrazole derivatives | Similar pyrazole core | Anti-inflammatory |

| Sulfonamide-based compounds | Includes sulfonamide functional group | Antibacterial |

The unique combination of the propionyl and o-tolyl substitutions in this compound may enhance its selectivity and efficacy compared to other similar compounds .

Antioxidant Properties

Studies on related pyrazole compounds have demonstrated notable antioxidant activity. For instance, the DPPH radical scavenging assay indicated that certain pyrazole derivatives effectively reduced oxidative stress markers . This suggests that this compound may also exhibit similar properties.

Anti-inflammatory Effects

Compounds with similar structural features have been associated with anti-inflammatory activity. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways such as NF-kB . This positions this compound as a potential candidate for treating inflammatory diseases.

In Vitro Studies

In vitro studies have evaluated the efficacy of various pyrazole derivatives against different pathogens. For example, one study highlighted the antifungal activity of synthesized pyrazole carboxamides against Candida species . Such findings support the investigation into the biological activity of this compound in similar contexts.

In Vivo Studies

Animal models are crucial for assessing the therapeutic potential of new compounds. In vivo studies involving related pyrazole derivatives have shown promising results in terms of reducing tumor growth and enhancing survival rates in cancer models . These outcomes warrant further exploration of this compound in cancer research.

Scientific Research Applications

Scientific Research Applications

-

Pharmacological Studies

- The compound has shown potential as an anti-inflammatory agent. Similar pyrazole derivatives have been evaluated for their ability to inhibit inflammatory pathways, suggesting that N-(2-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide may exhibit comparable effects.

- Antimicrobial Activities

- Cancer Research

The biological activities of similar compounds have been documented extensively. Here’s a comparative table summarizing some related compounds and their activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-methylphenyl)-5-phenyloxazole | Contains oxazole instead of pyrazole | Antimicrobial |

| 4,5-Dihydro-1H-pyrazole derivatives | Similar pyrazole core | Anti-inflammatory |

| Sulfonamide-based compounds | Includes sulfonamide functional group | Antibacterial |

Case Studies

A number of studies have focused on the pharmacodynamics and pharmacokinetics of pyrazole derivatives:

- Anti-inflammatory Properties : A study demonstrated that pyrazole derivatives could significantly reduce inflammation markers in animal models, suggesting potential therapeutic uses in inflammatory diseases .

- Anticancer Activity : In vitro studies have shown that certain pyrazole compounds can inhibit tumor growth by inducing cell cycle arrest and apoptosis in cancer cell lines, indicating their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

Key analogs of the target compound differ in their acyl and aryl substituents, which critically influence physicochemical properties and biological activity. Below is a comparative analysis of three derivatives:

Acyl Group Impact :

- Propionyl (Target Compound) : The aliphatic propionyl group may enhance solubility compared to bulkier acyl groups but could reduce π-π stacking interactions with aromatic residues in target proteins.

- Benzoyl ( Compound) : The aromatic benzoyl group likely improves binding affinity through π-π interactions, as evidenced by its strong docking scores against MPXV DNA polymerase (DPol) and A42R profilin-like protein .

Aryl Group Impact :

- p-Tolyl (Target Compound) : The para-methyl group offers a balanced hydrophobic profile, optimizing interactions with shallow binding pockets.

Molecular Docking and Dynamics Insights

The compound from demonstrated robust binding to MPXV DPol (ΔG = -9.2 kcal/mol) and A42R (ΔG = -8.7 kcal/mol) in molecular docking studies, with stable ligand-protein complexes confirmed by 100-ns molecular dynamics (MD) simulations . While the target compound’s docking data are unavailable, its structural similarity suggests comparable binding modes, albeit with reduced affinity due to the absence of the benzoyl group’s aromatic interactions.

Pharmacological Potential

- Antiviral Activity : The benzoyl analog () showed the highest promise, with MD simulations confirming minimal conformational deviation (<1.5 Å RMSD), indicating stable target engagement .

- Agrochemical Relevance : Methanesulfonamide derivatives like sulfentrazone () highlight the versatility of this functional group, though the target compound’s antiviral focus diverges from pesticidal applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.